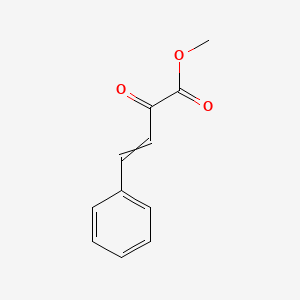
Methyl 2-oxo-4-phenylbut-3-enoate
Descripción general
Descripción
“Methyl 2-oxo-4-phenylbut-3-enoate” is a chemical compound with the CAS Number: 6395-86-4 . It has a molecular weight of 190.2 and a linear formula of C11H10O3 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H10O3 . The average mass is 190.195 Da and the monoisotopic mass is 190.062988 Da .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a melting point of 117°C .Aplicaciones Científicas De Investigación
Antibacterial Applications
Methyl 2-oxo-4-phenylbut-3-enoate has been studied for its applications in the field of antibacterial research. Specifically, its derivatives have been investigated for inhibiting MenB in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis, with some compounds showing potent inhibitory activity. These compounds, upon reacting with CoA, form CoA adducts that serve as nanomolar inhibitors of MenB, suggesting a potential pathway for developing novel antibiotics targeting menaquinone biosynthesis in bacteria. Additionally, these compounds have demonstrated in vivo activity against MRSA, highlighting their potential as anti-MRSA candidates (Li et al., 2011) (Matarlo et al., 2016).
Enantioselective Synthesis
The compound has also been utilized in the field of organic synthesis, particularly in the enantioselective synthesis of pharmaceutical intermediates. For instance, the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate has been carried out to produce ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, demonstrating the compound's utility in generating enantiomerically enriched products. Such processes are crucial for the synthesis of optically active pharmaceuticals (Meng et al., 2008).
Biocatalysis
In biocatalysis, this compound and its derivatives have been subjects of study for their conversion into enantiomerically pure compounds using microbial or enzymatic methods. For example, enantioselective bioreduction mediated by Candida parapsilosis has been shown to produce high enantiomeric excesses of (S)-2-hydroxy compounds, illustrating the potential of using biocatalysts for the asymmetric synthesis of chiral intermediates (Baskar et al., 2004).
Organocatalysis
Moreover, the compound has been explored in the context of organocatalysis, where its reactions under the influence of various organocatalysts have been studied to understand the effects of hydrogen bond donors on catalytic activity and enantioselectivity. This research sheds light on the nuanced relationship between catalyst structure and reaction outcome, providing insights into designing more effective organocatalytic systems (Lao et al., 2009).
Safety and Hazards
The safety information available indicates that “Methyl 2-oxo-4-phenylbut-3-enoate” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Mecanismo De Acción
Target of Action
Methyl 2-oxo-4-phenylbut-3-enoate primarily targets MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . This enzyme plays a crucial role in the synthesis of menaquinone, an essential component of the electron transport chain in bacteria.
Mode of Action
The compound interacts with its target, MenB, by forming an adduct with coenzyme A (CoA) . This interaction inhibits the function of MenB, thereby disrupting the menaquinone biosynthesis pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the menaquinone (MK) biosynthesis pathway . By inhibiting MenB, the compound disrupts the production of menaquinone, which can lead to a disruption in the electron transport chain and energy production in bacteria.
Result of Action
The inhibition of MenB and the subsequent disruption of the menaquinone biosynthesis pathway can lead to bacterial growth inhibition . This is due to the disruption of the electron transport chain, which is essential for energy production in bacteria.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is stable at low temperatures but can undergo slow dimerization at room temperature through a Diels-Alder reaction . This suggests that the compound’s action, efficacy, and stability can be influenced by the temperature of its environment.
Análisis Bioquímico
Biochemical Properties
Methyl 2-oxo-4-phenylbut-3-enoate plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes involved in the bacterial menaquinone biosynthesis pathway. It interacts with 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) by forming an adduct with coenzyme A (CoA), which inhibits the enzyme’s activity . This interaction is crucial for its antibacterial properties, especially against drug-resistant strains of Staphylococcus aureus.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In bacterial cells, it inhibits the menaquinone biosynthesis pathway, leading to a decrease in bacterial respiration and growth . This compound also influences cell signaling pathways and gene expression by inhibiting key enzymes, resulting in altered cellular metabolism and reduced bacterial viability.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into a CoA adduct within bacterial cells. This adduct binds to the MenB enzyme with high affinity, inhibiting its activity and disrupting the menaquinone biosynthesis pathway . The inhibition of MenB leads to a decrease in menaquinone production, which is essential for bacterial respiration and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable at low temperatures but can undergo slow dimerization at room temperature through an iso-Diels-Alder reaction . Long-term studies have shown that the antibacterial activity of the compound remains effective over extended periods, with minimal degradation observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antibacterial activity, with higher doses leading to increased bacterial inhibition . At very high doses, toxic effects such as reduced cell viability and adverse reactions have been observed, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in the bacterial menaquinone biosynthesis pathway. It interacts with enzymes such as MenB, forming a CoA adduct that inhibits the enzyme’s activity . This inhibition disrupts the metabolic flux of menaquinone production, leading to reduced levels of this essential metabolite and impairing bacterial respiration.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form a CoA adduct facilitates its transport into bacterial cells, where it accumulates and exerts its inhibitory effects on the menaquinone biosynthesis pathway .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cytoplasm, where it interacts with the MenB enzyme. The formation of the CoA adduct directs the compound to specific compartments within the cell, ensuring its effective inhibition of the menaquinone biosynthesis pathway . This targeted localization is crucial for its antibacterial activity and therapeutic potential.
Propiedades
IUPAC Name |
methyl 2-oxo-4-phenylbut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDYRZGSCHGREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342557 | |
| Record name | methyl 2-oxo-4-phenylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6395-86-4 | |
| Record name | methyl 2-oxo-4-phenylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Methyl 2-oxo-4-phenylbut-3-enoate a valuable reactant in organic synthesis?
A1: this compound is a β,γ-unsaturated α-ketoester, a class of compounds that can participate in various reactions to form complex cyclic structures. Its structure, featuring both a ketone and an ester group, allows for diverse reactivity and potential for further transformations. Research shows that it can be utilized in N-heterocyclic carbene (NHC) catalyzed reactions, particularly with the assistance of Lewis acids, to synthesize highly substituted cyclopentanols with excellent diastereo- and enantioselectivity []. This approach offers a route to valuable chiral building blocks for pharmaceuticals and other biologically active compounds.
Q2: Can this compound be used to synthesize other structures besides cyclopentanols?
A3: Yes, the products derived from this compound's reaction with enals, catalyzed by NHCs and a Lewis Acid, are versatile intermediates. For example, the resulting cyclopentanols possess two ester groups that can be further manipulated. Research has demonstrated their conversion to β-hydroxyketones and 3,4-cis-disubstituted cyclopentanones through selective reduction and oxidation steps []. This highlights the potential of this compound as a starting point for accessing a diverse range of valuable cyclic structures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

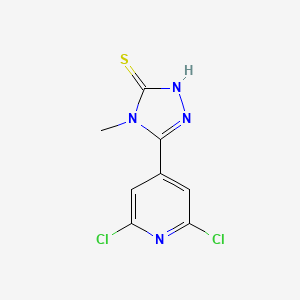
![1-[4-(Difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1348990.png)
![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B1348993.png)

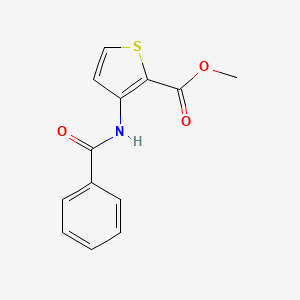
![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)
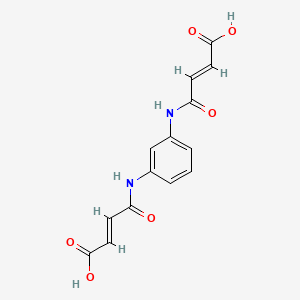
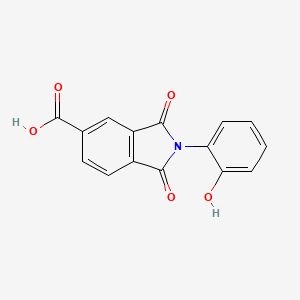
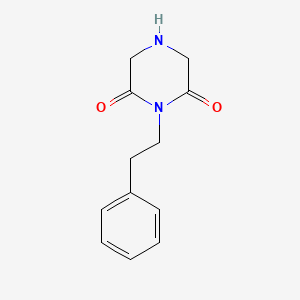
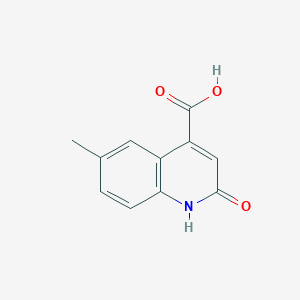
![1-[(2-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B1349012.png)
![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)

